molecular formula C16H15NO5S B12633439 4-[(2S)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate CAS No. 920799-87-7

4-[(2S)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate

Katalognummer: B12633439
CAS-Nummer: 920799-87-7
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: OYBCJBIPFIHZDN-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2S)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate is a chemical compound known for its unique structure and potential applications in various fields. It is a derivative of benzenesulfonic acid and contains a morpholine ring, which contributes to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2S)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate typically involves the reaction of phenols with benzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is facilitated by the use of catalytic potassium fluoride and N-fluorobenzenesulfonimide (NFSI), which provide mild reaction conditions and high yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2S)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Wissenschaftliche Forschungsanwendungen

4-[(2S)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-[(2S)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate involves its interaction with specific molecular targets, such as enzymes. For instance, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition is mediated by the formation of a covalent acyl-enzyme complex, which blocks the enzyme’s function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenesulfonic Acid Derivatives: Compounds like benzenesulfonamide and benzenesulfonyl chloride share structural similarities.

    Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine-4-sulfonic acid.

Uniqueness

4-[(2S)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate is unique due to its combined structural features of both benzenesulfonic acid and morpholine

Eigenschaften

CAS-Nummer

920799-87-7

Molekularformel

C16H15NO5S

Molekulargewicht

333.4 g/mol

IUPAC-Name

[4-[(2S)-5-oxomorpholin-2-yl]phenyl] benzenesulfonate

InChI

InChI=1S/C16H15NO5S/c18-16-11-21-15(10-17-16)12-6-8-13(9-7-12)22-23(19,20)14-4-2-1-3-5-14/h1-9,15H,10-11H2,(H,17,18)/t15-/m1/s1

InChI-Schlüssel

OYBCJBIPFIHZDN-OAHLLOKOSA-N

Isomerische SMILES

C1[C@@H](OCC(=O)N1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3

Kanonische SMILES

C1C(OCC(=O)N1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.